molecular formula C8H11N3 B13566331 N'-(methylamino)benzenecarboximidamide

N'-(methylamino)benzenecarboximidamide

Katalognummer: B13566331
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: JSCGQDBHQIGLDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(methylamino)benzenecarboximidamide is an organic compound with the molecular formula C8H11N3 It is a derivative of benzenecarboximidamide, where a methylamino group is attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(methylamino)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Materials: Benzenecarboximidamide and methylamine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Procedure: Benzenecarboximidamide is dissolved in the solvent, and methylamine is slowly added to the solution. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or chromatography to obtain N’-(methylamino)benzenecarboximidamide in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-(methylamino)benzenecarboximidamide may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(methylamino)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and other nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield N’-(methylamino)benzenecarboximidamide oxides.
  • Reduction can produce various amine derivatives.
  • Substitution reactions result in compounds where the methylamino group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

N’-(methylamino)benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of N’-(methylamino)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenecarboximidamide: The parent compound without the methylamino group.

    N-hydroxybenzenecarboximidamide: A derivative with a hydroxy group attached to the nitrogen atom.

    N-methylbenzenecarboximidamide: A similar compound with a methyl group instead of a methylamino group.

Uniqueness

N’-(methylamino)benzenecarboximidamide is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.

Eigenschaften

Molekularformel

C8H11N3

Molekulargewicht

149.19 g/mol

IUPAC-Name

N'-(methylamino)benzenecarboximidamide

InChI

InChI=1S/C8H11N3/c1-10-11-8(9)7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,9,11)

InChI-Schlüssel

JSCGQDBHQIGLDY-UHFFFAOYSA-N

Isomerische SMILES

CN/N=C(/C1=CC=CC=C1)\N

Kanonische SMILES

CNN=C(C1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.